molecular formula C9H8INO3 B14805352 2-Cyclopropoxy-4-iodo-1-nitrobenzene

2-Cyclopropoxy-4-iodo-1-nitrobenzene

Cat. No.: B14805352
M. Wt: 305.07 g/mol
InChI Key: UEUZFQBPIUEASY-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-iodo-1-nitrobenzene is a substituted benzene derivative characterized by a nitro group (-NO₂) at position 1, an iodine atom at position 4, and a cyclopropoxy group (-O-C₃H₅) at position 2. This compound combines electron-withdrawing (nitro, iodine) and strained ether (cyclopropoxy) substituents, leading to unique electronic and steric properties. Its applications may span pharmaceuticals, agrochemicals, or materials science, where such substituents influence reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

2-cyclopropyloxy-4-iodo-1-nitrobenzene

InChI

InChI=1S/C9H8INO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

UEUZFQBPIUEASY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-iodo-1-nitrobenzene typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by iodination and cyclopropoxylation. For instance, a Friedel-Crafts acylation can be used to introduce the cyclopropoxy group, followed by nitration and iodination . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-Cyclopropoxy-4-iodo-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation with catalysts such as Ru

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects
This compound 1-NO₂, 2-O-C₃H₅, 4-I Nitro, cyclopropoxy, iodo Strongly electron-withdrawing (NO₂, I), moderate donating (O-C₃H₅)
4-Hydroxy-azobenzene 4-OH, azo (-N=N-) Hydroxy, azo Electron-withdrawing (azo), donating (OH)
4-Amino-azobenzene 4-NH₂, azo (-N=N-) Amino, azo Electron-donating (NH₂), withdrawing (azo)
2,5-Dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol 2',4'-I, NO₂; azo, 4-OH, 2,5-CH₃ Iodo, nitro, azo, methyl, hydroxy Electron-withdrawing (NO₂, I, azo), steric hindrance (CH₃)

Key Findings:

Electronic Profile : The nitro group in this compound induces strong electron withdrawal, polarizing the aromatic ring similarly to nitro-substituted azo compounds (e.g., 4-nitro-4'-hydroxy-azobenzene ). However, the cyclopropoxy group introduces a sterically bulky, moderately electron-donating substituent, contrasting with smaller alkoxy groups (e.g., methoxy) or planar azo linkages.

Iodo Substituent : The iodine atom at position 4 contributes to both steric bulk and electron withdrawal, akin to iodo-substituted azo dyes (e.g., compound H in ). Iodine’s polarizability may enhance intermolecular interactions in solid-state packing compared to chloro or bromo analogs.

Stability : Cyclopropoxy’s strained ring system may reduce thermal stability compared to unstrained alkoxy groups (e.g., ethoxy) due to ring-opening tendencies under heat or acidic conditions .

Spectroscopic and Crystallographic Behavior

  • Software tools like ORTEP-3 could model its structure, predicting bond angles and torsion stresses from the cyclopropoxy group.
  • UV-Vis Spectroscopy: The nitro group’s conjugation with the aromatic ring likely produces absorbance maxima in the 300–400 nm range, comparable to nitroaromatics like 3,5-dimethyl-4-(4'-nitrophenylazo)-phenol .

Research Implications and Gaps

Synthetic Challenges : The cyclopropoxy group’s strain may complicate synthesis, requiring optimized conditions to avoid ring-opening side reactions.

Biological Activity : While nitro and iodo groups are common in antimicrobial agents, the compound’s bioactivity remains unexplored.

Data Limitations : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the reviewed literature; inferences rely on substituent analogies .

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